molecular formula C8H11Cl2N3O B1381836 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride CAS No. 1818847-61-8

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

Cat. No.: B1381836
CAS No.: 1818847-61-8
M. Wt: 236.1 g/mol
InChI Key: GECPSTYRWJWWHA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride is a chemical compound with the molecular formula C6H8N2O.2ClH. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with an aminomethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and aminomethyl precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, along with catalysts such as palladium or platinum. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce various substituted aminomethyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride is unique due to its specific structure, which combines a pyrrolo[2,3-b]pyridine core with an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-10-8-6(5)3-7(12)11-8;;/h1-2H,3-4,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPSTYRWJWWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 3
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 4
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 5
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

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